Cas no 21198-52-7 (Hydrazinecarbothioamide,N-butyl-1-methyl-)

Hydrazinecarbothioamide, N-butyl-1-methyl-, is a thiourea derivative characterized by its unique alkyl-substituted structure. This compound is of interest in organic synthesis and coordination chemistry due to its potential as a ligand, forming stable complexes with transition metals. The presence of both thioamide and hydrazine functional groups enhances its reactivity, making it useful in the development of heterocyclic compounds and pharmaceutical intermediates. Its N-butyl and N-methyl substituents contribute to improved solubility in organic solvents, facilitating its application in various synthetic protocols. The compound’s stability under standard conditions further supports its utility in research and industrial processes requiring precise molecular modifications.
Hydrazinecarbothioamide,N-butyl-1-methyl- structure
21198-52-7 structure
Product Name:Hydrazinecarbothioamide,N-butyl-1-methyl-
CAS No:21198-52-7
MF:C6H15N3S
MW:161.268399477005
CID:275894
PubChem ID:2375050
Update Time:2025-05-26

Hydrazinecarbothioamide,N-butyl-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarbothioamide,N-butyl-1-methyl-
    • 1-amino-3-butyl-1-methylthiourea
    • N-BUTYL-1-METHYLHYDRAZINECARBOTHIOAMIDE
    • 2-Methyl-4-n-butyl-thiosemicarbazid
    • 4-butyl-2-methyl thiosemicarbazide
    • 4-Butyl-2-methyl-thiosemicarbazid
    • AC1M5AR3
    • AC1Q2X4P
    • AG-E-55467
    • CTK4E6073
    • CS-0219601
    • AB01326060-02
    • AKOS001073094
    • EN300-04422
    • NCGC00331462-01
    • 3-amino-1-butyl-3-methylthiourea
    • DTXSID10368305
    • 21198-52-7
    • Z56862767
    • Inchi: 1S/C6H15N3S/c1-3-4-5-8-6(10)9(2)7/h3-5,7H2,1-2H3,(H,8,10)
    • InChI Key: UCHWVZFMSFKPTL-UHFFFAOYSA-N
    • SMILES: S=C(N(C)N)NCCCC

Computed Properties

  • Exact Mass: 161.09885
  • Monoisotopic Mass: 161.09866866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 73.4Ų

Experimental Properties

  • PSA: 41.29

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Additional information on Hydrazinecarbothioamide,N-butyl-1-methyl-

N-Butyl-1-Methylhydrazinecarbothioamide (CAS No. 21198-52-7): A Comprehensive Overview

N-Butyl-1-methylhydrazinecarbothioamide (CAS No. 21198-52-7) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as N-butyl-N′-methylthiosemicarbazide, is characterized by its unique structural features and diverse applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of N-butyl-1-methylhydrazinecarbothioamide.

Chemical Structure and Properties

N-Butyl-1-methylhydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, featuring a butyl group and a methyl group attached to the hydrazine moiety. The molecular formula of this compound is C6H14N3S, with a molecular weight of approximately 166.25 g/mol. The presence of the thiosemicarbazide functional group imparts unique chemical properties to the molecule, making it an interesting subject for various chemical reactions and biological studies.

The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required.

Synthesis Methods

The synthesis of N-butyl-1-methylhydrazinecarbothioamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of butylamine and methylamine with thiosemicarbazide in the presence of an appropriate solvent. The reaction conditions, including temperature, solvent choice, and reaction time, can significantly influence the yield and purity of the final product.

Another approach involves the condensation of butylamine with methylthiosemicarbazide under mild conditions. This method often yields higher purity products and can be scaled up for industrial production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems to enhance efficiency and reduce waste.

Biological Activities

N-Butyl-1-methylhydrazinecarbothioamide has been studied for its potential biological activities, particularly in the areas of antimicrobial and anticancer research. Studies have shown that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. The thiosemicarbazide moiety is believed to play a crucial role in disrupting microbial cell membranes and inhibiting essential enzymes involved in microbial metabolism.

In addition to its antimicrobial properties, N-butyl-1-methylhydrazinecarbothioamide has demonstrated promising anticancer activity in vitro. Research has indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings have sparked interest in exploring the potential use of N-butyl-1-methylhydrazinecarbothioamide as a lead compound for developing novel anticancer agents.

Potential Applications

The unique chemical properties and biological activities of N-butyl-1-methylhydrazinecarbothioamide make it a valuable compound for various applications in different fields. In the pharmaceutical industry, this compound holds promise as a potential drug candidate for treating infectious diseases and cancer. Its antimicrobial properties could be harnessed to develop new antibiotics or antifungal agents to combat drug-resistant pathogens.

In addition to its pharmaceutical applications, N-butyl-1-methylhydrazinecarbothioamide has potential uses in materials science and chemical synthesis. The thiosemicarbazide functional group can serve as a building block for synthesizing more complex molecules with tailored properties. For example, it can be used to create polymers with enhanced mechanical strength or improved thermal stability.

Conclusion

N-Butyl-1-methylhydrazinecarbothioamide (CAS No. 21198-52-7) is a multifaceted compound with a rich array of chemical properties and biological activities. Its unique structure makes it an attractive candidate for various applications in pharmaceuticals, materials science, and chemical synthesis. Ongoing research continues to uncover new insights into the potential uses and mechanisms of action of this compound, highlighting its significance in modern scientific endeavors.

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